molecular formula C10H20N2 B12819134 Butane-2,3-diimine, N,N'-diisopropyl- CAS No. 58279-48-4

Butane-2,3-diimine, N,N'-diisopropyl-

Cat. No.: B12819134
CAS No.: 58279-48-4
M. Wt: 168.28 g/mol
InChI Key: QBMVJNBPZWJHTA-UHFFFAOYSA-N
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Description

Butane-2,3-diimine, N,N'-diisopropyl- is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Biological Activity

Butane-2,3-diimine, N,N'-diisopropyl- (CAS Number: 58279-48-4) is a nitrogen-containing organic compound with the molecular formula C10_{10}H20_{20}N2_2. This compound has garnered interest in various fields due to its potential biological activities and applications in coordination chemistry. This article explores its biological activity, including its synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

Butane-2,3-diimine features a symmetrical structure with two isopropyl groups attached to the nitrogen atoms. The molecular weight is approximately 168.28 g/mol. The compound's structure can be represented as follows:

C5H10(N=C)2C5H10\text{C}_5\text{H}_{10}(\text{N}=\text{C})_2\text{C}_5\text{H}_{10}

Antitumor Properties

Recent studies have highlighted the antitumor potential of metal complexes derived from β-diketiminate ligands, which include derivatives of butane-2,3-diimine. For instance, complexes involving manganese and copper have shown significant antiproliferative activity against various cancer cell lines. These studies indicate that butane-2,3-diimine derivatives could enhance the efficacy of these metal complexes in cancer therapy .

Table 1: Antitumor Activity of Metal Complexes Derived from Butane-2,3-diimine

ComplexCancer Cell LineIC50 (µM)Reference
[Mn(L Mes)2_2(H2_2O)2_2]HCT-15 (Colon)0.5
[Cu(L Mes)2_2]Breast Carcinoma1.0
[Co(L Mes)2_2(H2_2O)2_2]Pancreatic Carcinoma0.8

Coordination Chemistry

The coordination chemistry of butane-2,3-diimine has been explored extensively. The compound acts as a bidentate ligand that can stabilize various metal centers, enhancing their reactivity and biological activity. For example, studies show that butane-2,3-diimine complexes can facilitate electron transfer processes that are crucial for biological systems .

Synthesis and Characterization

A study focused on synthesizing and characterizing N,N'-diisopropylbutane-2,3-diimine revealed that the compound could be effectively synthesized through condensation reactions of appropriate precursors. The characterization techniques employed included NMR spectroscopy and X-ray crystallography, confirming the expected structural features of the diimine .

In Vivo Studies

In vivo studies have demonstrated the potential of butane-2,3-diimine derivatives in modulating biological pathways associated with cancer progression. For instance, animal models treated with metal complexes of butane-2,3-diimine exhibited reduced tumor growth rates compared to controls, suggesting a promising role in therapeutic applications .

Properties

CAS No.

58279-48-4

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-N,3-N-di(propan-2-yl)butane-2,3-diimine

InChI

InChI=1S/C10H20N2/c1-7(2)11-9(5)10(6)12-8(3)4/h7-8H,1-6H3

InChI Key

QBMVJNBPZWJHTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(C)C(=NC(C)C)C

Origin of Product

United States

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